molecular formula H8HfSi2 B12435747 Hafnium disilane

Hafnium disilane

Cat. No.: B12435747
M. Wt: 242.72 g/mol
InChI Key: QIGKYQAZYWWJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hafnium disilane is a metal-organic compound developed for advanced materials science and semiconductor research. Its primary research value lies in its potential use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the synthesis of hafnium silicate thin films. These high-k dielectric films are critical components in the fabrication of next-generation electronic devices, including transistors for integrated circuits and memory cells. The incorporation of hafnium-based high-k dielectrics enables continued device scaling by reducing leakage current and power consumption compared to traditional silicon oxide. This compound is intended for use in controlled laboratory settings to investigate novel deposition mechanisms, film properties, and the thermal stability of hafnium-silicon-oxygen systems. The compound is supplied For Research Use Only and is strictly for laboratory investigation by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

H8HfSi2

Molecular Weight

242.72 g/mol

IUPAC Name

hafnium;silane

InChI

InChI=1S/Hf.2H4Si/h;2*1H4

InChI Key

QIGKYQAZYWWJRC-UHFFFAOYSA-N

Canonical SMILES

[SiH4].[SiH4].[Hf]

Origin of Product

United States

Preparation Methods

Direct Elemental Synthesis

The most straightforward method involves the direct reaction of hafnium metal with silicon at elevated temperatures. This solid-state synthesis requires precise control of stoichiometry and atmosphere to prevent oxide formation.

Key Parameters:

Parameter Value Range Source
Temperature 1200–1600°C
Reaction Time 6–24 hours
Atmosphere Argon or Vacuum
Product Purity 95–98%

This method yields polycrystalline HfSi₂ but often requires post-synthesis purification to remove unreacted elements.

Chemical Vapor Deposition (CVD)

CVD techniques using hafnium and silicon precursors enable thin-film deposition with nanoscale precision. Hafnium tetrachloride (HfCl₄) and silane (SiH₄) are common precursors, as detailed in ALD/CVD patents.

Process Overview:

  • Precursor Delivery: HfCl₄ and SiH₄ are vaporized and transported into a reaction chamber.
  • Deposition: The reaction $$ \text{HfCl}4 + 2\text{SiH}4 \rightarrow \text{HfSi}2 + 4\text{HCl} + 2\text{H}2 $$ occurs at 800–1000°C.
  • Post-Treatment: Annealing at 1100°C enhances crystallinity.

Advantages:

  • Uniform film thickness (±2 nm).
  • Suited for semiconductor device fabrication.

Preceramic Polymer Route

Preceramic polymers containing hafnium and silicon offer a low-temperature pathway. A patented method involves reacting hafnium halides with silicon-based amines:

Synthesis Steps:

  • Polymer Formation:
    $$ \text{HfCl}4 + \text{Si(NHR)}4 \rightarrow \text{Hf-Si polymer} + 4\text{HCl} $$ (R = organic group).
  • Pyrolysis: Heating the polymer under inert gas at 600–1400°C yields HfSi₂.

Performance Data:

Property Value Source
Decomposition Temp 600°C
Ceramic Yield 70–85%
Residual Carbon <5%

This method is ideal for fiber-reinforced composites but requires strict stoichiometric control.

Reduction of Hafnium Halides

Hafnium tetrachloride can be reduced using silicon or magnesium silicide (Mg₂Si), leveraging metathesis reactions:

Magnesium Silicide Method:
$$ \text{HfCl}4 + 2\text{Mg}2\text{Si} \rightarrow \text{HfSi}2 + 2\text{MgCl}2 + 2\text{Mg} $$

  • Conducted in ammonia solution at 200–300°C.
  • Disilane (Si₂H₆) byproducts are removed via distillation.

Challenges:

  • High chloride contamination (up to 500 ppm).
  • Requires secondary purification.

Organometallic Precursor Routes

Hafnocene complexes react with silyl hydrides to form Hf-Si bonds, as demonstrated in hafnocene silyl hydride studies:

Reaction Mechanism:
$$ \text{Cp}2\text{HfCl}2 + 2\text{LiSi(SiMe}3)3 \rightarrow \text{Cp}2\text{Hf[Si(SiMe}3)3]2 + 2\text{LiCl} $$

  • Yields 16-electron intermediates that decompose to HfSi₂ above 200°C.

Advantages:

  • Low-temperature processing (80–150°C).
  • High purity (99.9%) achievable.

Sol-Gel Synthesis

A sol-gel approach using hafnium alkoxides and silicon alkoxides produces amorphous HfSi₂ precursors:

Procedure:

  • Hydrolyze hafnium isopropoxide (Hf(OiPr)₄) and tetraethyl orthosilicate (TEOS) in ethanol.
  • Dry the gel at 150°C and calcine at 800°C.

Limitations:

  • Pore formation reduces density.
  • Limited to powder applications.

Comparative Analysis of Methods

Method Temp (°C) Purity (%) Cost Scalability
Direct Synthesis 1200–1600 95–98 High Moderate
CVD 800–1000 99+ Very High Low
Preceramic Polymer 600–1400 90–95 Moderate High
Organometallic 80–150 99.9 High Low

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions: Hafnium disilane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic structure of the Si–Si bonds .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hafnium oxide, silicon dioxide, and various substituted organosilicon compounds .

Scientific Research Applications

Hafnium disilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of hafnium disilane involves the interaction of its Si–Si bonds with various molecular targets. The unique electronic properties of these bonds allow for efficient electron transfer and interaction with other molecules. This makes this compound an effective catalyst and a valuable component in various chemical reactions .

Comparison with Similar Compounds

Table 1: Comparison of Hafnium Disilane with Analogous Silicides

Property This compound (HfSi₂)* Zirconium Disilicide (ZrSi₂) Titanium Disilicide (TiSi₂)
Crystal Structure Hexagonal (inferred) Hexagonal Orthorhombic
Ionic Radius (Å) 0.78 (Hf⁴⁺) 0.79 (Zr⁴⁺) 0.68 (Ti⁴⁺)
Melting Point ~2000°C (estimated) ~2200°C ~1540°C
Electrical Conductivity Moderate semiconductor Semiconductor Metallic

*Note: Data for HfSi₂ inferred from ZrSi₂ due to structural and chemical similarities .

Hafnium and zirconium disilicides are expected to share near-identical lattice parameters and bonding behavior due to their nearly identical ionic radii (Hf⁴⁺: 0.78 Å, Zr⁴⁺: 0.79 Å) . However, minor differences in bond energy may arise from relativistic effects in hafnium, which slightly alter electron distribution compared to zirconium . Titanium disilicide (TiSi₂), in contrast, adopts a distinct orthorhombic structure and exhibits metallic conductivity, reflecting the smaller ionic radius and different electron configuration of Ti⁴⁺ .

Chemical Reactivity and Stability

This compound is anticipated to exhibit chemical stability comparable to ZrSi₂, resisting oxidation at moderate temperatures. However, hafnium compounds generally show higher neutron absorption cross-sections than zirconium analogs, making them preferable in nuclear applications . Both HfSi₂ and ZrSi₂ are susceptible to hydrolysis in acidic or aqueous environments, releasing silane (SiH₄) .

Research Findings and Key Observations

Structural Similarities: Computational studies using pseudopotential methods confirm that relativistic effects in hafnium minimally disrupt the structural alignment with zirconium silicides, enabling predictive modeling of HfSi₂ properties .

Synthesis Challenges : Separating hafnium from zirconium precursors (e.g., HfCl₄ vs. ZrCl₄) remains a critical hurdle due to their co-occurrence in ores and near-identical chemical behavior .

Thermodynamic Stability : Hafnium silicides exhibit superior thermal stability compared to titanium analogs, aligning with trends in their respective nitride and carbide systems .

Q & A

Basic Research Questions

Q. What are the key synthesis methods for Hafnium disilane thin films, and how do process parameters influence stoichiometry?

  • Methodological Answer : this compound is typically synthesized via chemical vapor deposition (CVD) or atomic layer deposition (ALD). Precursor ratios (e.g., HfCl₄ vs. Si₂H₆), temperature (550–800°C), and gas flow rates critically impact stoichiometry. For example, higher disilane (Si₂H₆) flux increases silicon incorporation, but excessive Si₂H₆ may lead to silicide formation. Process calibration using in situ mass spectrometry and post-deposition X-ray photoelectron spectroscopy (XPS) is essential to verify composition .

Q. How do researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • XRD/TEM : To confirm crystallinity and phase purity.
  • XPS : To analyze elemental composition and bonding states (e.g., Hf-Si vs. Si-Si bonds).
  • Ellipsometry/IV measurements : To determine dielectric constant (κ) and band alignment with silicon substrates. Discrepancies in κ values (e.g., 15–25) often arise from interfacial oxide layers, requiring cross-sectional TEM to validate interface quality .

Q. What safety protocols are critical for handling disilane precursors in this compound synthesis?

  • Methodological Answer : Disilane (Si₂H₆) is pyrophoric and requires inert gas handling systems (e.g., N₂-purged gloveboxes). Safety data sheets (SDS) mandate leak detection, explosion-proof equipment, and emergency ventilation. Researchers must document precursor purity (>99.999%) and storage conditions (e.g., -20°C) to ensure reproducibility .

Advanced Research Questions

Q. How can computational models predict optimal CVD conditions for HfSi₂ growth, and what energy barriers dominate these simulations?

  • Methodological Answer : In silico CVD models (e.g., kinetic Monte Carlo simulations) optimize parameters by modeling adsorption/desorption rates and surface diffusion. Critical energy barriers include:

  • Schwoebel barrier : Influences step-edge incorporation.
  • Desorption barrier : Dictates precursor retention on the substrate.
    Calibration against experimental growth rates (e.g., 59 Å/sec for Si₂H₆-H₂ mixtures) validates model accuracy .

Q. How do researchers resolve contradictions in reported dielectric constants (κ) for HfSi₂ films?

  • Methodological Answer : Discrepancies often stem from:

  • Interfacial layers : Unintentional SiO₂ formation reduces κ. Mitigated via pre-deposition HF etching or H₂ annealing.
  • Measurement techniques : Ellipsometry may overestimate κ due to substrate interference. Cross-validation with capacitance-voltage (CV) measurements on MOS devices is advised.
  • Film thickness : Ultrathin films (<5 nm) exhibit quantum confinement effects, altering κ .

Q. What strategies improve interfacial stability between HfSi₂ and silicon substrates during high-temperature processing?

  • Methodological Answer : Key approaches include:

  • Buffer layers : Introduce a thin SiNₓ layer to inhibit interdiffusion.
  • Low-oxygen environments : Use UHV-CVD (<10⁻⁹ Torr) to minimize oxide formation.
  • Post-deposition annealing : RTA (Rapid Thermal Annealing) at 600–800°C in forming gas (N₂/H₂) enhances adhesion but requires careful monitoring to prevent silicide agglomeration .

Q. How can researchers address discrepancies in HfSi₂ bandgap measurements derived from UV-Vis vs. XPS data?

  • Methodological Answer : UV-Vis tends to overestimate bandgaps (e.g., 2.5–3.0 eV) due to excitonic effects, while XPS valence-band spectra provide direct measurements. Combining both methods with DFT calculations (e.g., HSE06 hybrid functionals) resolves ambiguities. Surface contamination (e.g., carbon adsorbates) must be excluded via Ar⁺ sputtering before XPS .

Methodological Challenges and Reproducibility

Q. What steps ensure reproducibility in HfSi₂ synthesis across labs?

  • Methodological Answer :

  • Document precursor sources : Trace impurities (e.g., O₂, C) in HfCl₄ or Si₂H₆ alter film properties.
  • Standardize substrate cleaning : RCA cleaning followed by in situ plasma treatment.
  • Share raw datasets : Deposition rate vs. temperature curves and XRD/XPS spectra should be archived in supplementary materials for cross-lab validation .

Q. How do researchers analyze conflicting data on HfSi₂ thermal stability in oxidizing environments?

  • Methodological Answer : Contradictory reports (e.g., stability up to 400°C vs. rapid oxidation at 300°C) arise from differing ambient conditions (dry vs. humid air). Controlled thermogravimetric analysis (TGA) with varying O₂ partial pressures (0.1–1 atm) clarifies degradation mechanisms. Post-TGA TEM identifies oxide layer crystallinity (amorphous vs. crystalline HfO₂) .

Tables for Key Data

Property Typical Range Measurement Technique Critical Factors
Dielectric constant (κ)15–25CV/EllipsometryInterfacial oxide, thickness
Bandgap (eV)1.8–2.5XPS/UV-VisSurface contamination
Deposition rate (Å/sec)10–60In situ QCMSi₂H₆/H₂ ratio, RF power

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.